2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide
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Overview
Description
2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of 2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Annulation to Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a series of condensation reactions.
Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with a carboxamide group under appropriate reaction conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent selection, and catalysts, to improve yield and purity .
Chemical Reactions Analysis
2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .
Scientific Research Applications
2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its potential anticancer properties are being explored for developing new chemotherapeutic agents.
Industry: The compound is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 2-methyl-4-propyl-N-(4-(pyridin-2-yl)thiazol-2-yl)thiazole-5-carboxamide include:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
The uniqueness of this compound lies in its specific structural features and the combination of the thiazole and pyridine rings, which contribute to its diverse biological activities .
Properties
Molecular Formula |
C16H16N4OS2 |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-methyl-4-propyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H16N4OS2/c1-3-6-12-14(23-10(2)18-12)15(21)20-16-19-13(9-22-16)11-7-4-5-8-17-11/h4-5,7-9H,3,6H2,1-2H3,(H,19,20,21) |
InChI Key |
BSONQPHKJKWHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)C)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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